Cas no 156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI))
![1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) structure](https://fr.kuujia.com/scimg/cas/156429-14-0x500.png)
156429-14-0 structure
Nom du produit:1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
- (1R,2S,3R,4S)-3-acetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-propanoyloxy-3,4-dihydro-1H-benzo[b]fluoren-5-olate
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-m...
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a
- (1R,2S,3R,4S)-3-(acetyloxy)-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-(propanoyloxy)-2,3,4,9-tetrahydro-1H-benzo[b]fluoren-5-olate
- 11H-Benzo(b)fluorene-5,10-dione, 2,3,4,11-tetrahydro-3-(acetyloxy)-11-diazo-2-methyl-1-(1-oxopropoxy)-2,4,9-trihydroxy-, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- FL-120C'
- FL 120C'
- 156429-14-0
- DTXSID00935444
- 3-(Acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-1-(propanoyloxy)-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
- Kinamycin C'
-
- Piscine à noyau: InChI=1S/C23H20N2O9/c1-4-11(28)34-21-16-14(20(31)22(23(21,3)32)33-8(2)26)13-15(17(16)25-24)19(30)12-9(18(13)29)6-5-7-10(12)27/h5-7,20-22,31-32H,4H2,1-3H3,(H-,27,29,30)/t20-,21+,22+,23-/m0/s1
- La clé Inchi: YJMKDCSMTLNABN-AFXVXQJMSA-N
- Sourire: CCC(O[C@H]1[C@@](O)(C)[C@H](OC(=O)C)[C@@H](O)C2C3=C([O-])C4=CC=CC(=O)C4=C(O)C3=C([N+]#N)C1=2)=O
Propriétés calculées
- Qualité précise: 468.117
- Masse isotopique unique: 468.117
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 5
- Complexité: 1300
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 149Ų
- Le xlogp3: 0.4
Propriétés expérimentales
- Dense: g/cm3
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Littérature connexe
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)) Produits connexes
- 2026-42-8(Diethyl (thiophen-2-ylmethyl)phosphonate)
- 2137844-45-0(Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate)
- 2171912-88-0(tert-butyl 4-amino(phenyl)methyl-4-hydroxypiperidine-1-carboxylate)
- 2248366-05-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclobutyl-1,3-oxazole-4-carboxylate)
- 24989-35-3(Sulfoximine, S,S-dimethyl-N-(trimethylsilyl)-)
- 2361821-59-0(5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid)
- 2227736-34-5(rac-(1R,2R)-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethanamine)
- 223694-90-4(4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one)
- 2680814-03-1(2-(ethylsulfanyl)-6-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-4-carboxylic acid)
- 2137588-89-5(3-Pyrrolidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-, chloromethyl ester)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
